Diisopropyl sulfite
Description
Historical Context and Foundational Studies of Organosulfites
The study of organosulfite esters, including diisopropyl sulfite (B76179), is built upon foundational work in organic sulfur chemistry. A common and long-standing method for the synthesis of dialkyl sulfites is the reaction of an alcohol with thionyl chloride. wikipedia.org For diisopropyl sulfite, this involves reacting isopropanol (B130326) with thionyl chloride, typically in a 2:1 molar ratio, to yield the desired ester and hydrochloric acid. wikipedia.orgtandfonline.com Early research focused on establishing these synthetic protocols and understanding the basic reactivity of these compounds. sci-hub.se
A significant area of foundational research has been the conformational analysis of cyclic and acyclic sulfites. Studies on cyclic sulfites, such as trimethylene sulfite, using techniques like dipole moment measurements and NMR spectroscopy, provided early insights into the stereochemical preferences of the sulfite group. cdnsciencepub.comcdnsciencepub.com These investigations revealed that the sulfur-oxygen double bond (S=O) has a strong preference for an axial orientation in chair-like conformations and that alkyl substituents influence the conformational equilibrium. cdnsciencepub.comoup.com While much of the early detailed conformational work focused on cyclic analogs due to their more rigid structures, the principles regarding the stereoelectronic effects of the sulfur atom and its lone pair of electrons laid the groundwork for understanding acyclic systems like this compound. cdnsciencepub.com
Contemporary Relevance and Research Trajectories of this compound
In modern chemical research, this compound is recognized for its utility in several specialized applications.
Transesterification Reagent: One of the prominent contemporary uses of this compound is as a transesterification agent. It serves as an effective reagent for the synthesis of other sulfites, particularly cyclic sulfites, from diols. tandfonline.com This reaction can be catalyzed by either acid or base and proceeds in high yield, making it a valuable synthetic method. tandfonline.com The process is driven by the removal of the volatile isopropanol byproduct.
Electrolyte Additives for Lithium-Ion Batteries: A significant and growing area of research is the application of organosulfur compounds, including sulfites, as electrolyte additives in lithium-ion batteries. researchgate.netgoogle.com While much of the published research has focused on cyclic sulfites like ethylene (B1197577) sulfite (ES) or dimethyl sulfite (DMS), the fundamental principles extend to other alkyl sulfites. researchgate.netresearchgate.netrsc.org These additives can decompose on the electrode surfaces to form a stable solid electrolyte interphase (SEI) layer, which is crucial for battery performance, longevity, and safety by preventing further electrolyte decomposition. researchgate.net The structural similarity of organic sulfites to the organic carbonates used as solvents in these batteries makes them compatible candidates for this application. researchgate.net Research in this area continues to explore how the structure of the alkyl sulfite influences the properties of the resulting SEI layer.
Theoretical Frameworks for Understanding Alkyl Sulfite Chemistry
The behavior of this compound is understood through several key theoretical frameworks, primarily revolving around its conformational preferences and reaction mechanisms.
Conformational Analysis: The stereochemistry of this compound is complex due to rotations around the C-O and S-O bonds. Theoretical studies, often employing Density Functional Theory (DFT), are used to predict the most stable conformations. core.ac.uk For the simpler analogue, dimethyl sulfite, the most stable conformer is the GG (Gauche-Gauche) form, where both C-O bonds are gauche with respect to the S=O bond. wikipedia.orgcore.ac.uk Similar theoretical approaches are applied to understand the conformational landscape of larger dialkyl sulfites like this compound, considering the increased steric hindrance from the isopropyl groups. These computational models are often correlated with experimental data from spectroscopic methods like infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) to validate the theoretical predictions. oup.comcore.ac.uk
Reaction Mechanisms: Theoretical calculations are crucial for elucidating the mechanisms of reactions involving alkyl sulfites, such as hydrolysis. The acid-catalyzed hydrolysis of alkyl sulfites is generally understood to proceed via a bimolecular (A-2 type) mechanism. cdnsciencepub.com This involves a rapid initial protonation of the sulfite ester, followed by a slow, rate-determining attack of a water molecule on the sulfur atom. cdnsciencepub.com Computational chemistry helps to map the potential energy surfaces of these reaction pathways, comparing them with alternative mechanisms, such as a unimolecular (A-1) route. cdnsciencepub.comacs.org For other reactions, such as photofragmentation, theoretical studies have been used to explore the potential for diradical intermediates in addition to previously proposed carbene intermediates. beilstein-journals.org
Data Tables
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₄O₃S |
| Molecular Weight | 166.24 g/mol |
| CAS Number | 4773-13-1 |
| Boiling Point | 170 °C |
| Density | 1.01 g/cm³ |
| Flash Point | 67.2 °C |
| Refractive Index | 1.471 |
Data sourced from references matrixscientific.comchemsrc.com.
Table 2: Summary of a Typical Synthesis of this compound
| Parameter | Details |
|---|---|
| Reactants | Thionyl chloride, Isopropanol |
| Molar Ratio (Thionyl Chloride:Isopropanol) | 1:4 (Isopropanol used in excess) |
| Solvent | Toluene |
| Reaction Temperature | 15–25 °C (during addition) |
| Work-up | Vacuum to remove HCl, followed by concentration |
| Reported Yield | 95% |
Data sourced from reference tandfonline.com.
Compound Index
Table 3: Chemical Compounds Mentioned in this Article
| Compound Name |
|---|
| 1,4-Butanediol |
| This compound |
| Dimethyl sulfite |
| Ethylene sulfite |
| Hydrochloric acid |
| Isopropanol |
| Methanesulfonic acid |
| Thionyl chloride |
| Toluene |
| Triethylamine (B128534) |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dipropan-2-yl sulfite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O3S/c1-5(2)8-10(7)9-6(3)4/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKLEMKAKOISSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OS(=O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80336859 | |
| Record name | Diisopropyl sulfite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80336859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4773-13-1 | |
| Record name | Diisopropyl sulfite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80336859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diisopropyl Sulfite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations Utilizing Diisopropyl Sulfite
Direct Synthetic Approaches to Diisopropyl Sulfite (B76179)
The synthesis of diisopropyl sulfite can be accomplished through various methods, ranging from optimized laboratory-scale preparations to its formation in industrial processes.
Optimized Laboratory-Scale Preparations
In a laboratory setting, this compound is commonly and efficiently prepared by the reaction of thionyl chloride with isopropanol (B130326). An optimized procedure involves the slow addition of thionyl chloride to a solution of isopropanol in a solvent such as toluene, under a nitrogen atmosphere. The reaction temperature is typically maintained between 15–25°C. tandfonline.comdatavagyanik.com During the addition, hydrogen chloride (HCl) gas evolves. tandfonline.com Upon completion of the reaction, a vacuum is applied to remove the dissolved HCl and the solvent, resulting in a high yield of this compound. tandfonline.comtandfonline.com A small amount of a tertiary amine, like triethylamine (B128534), can be added to neutralize any residual acid. tandfonline.com This method is highly effective, providing yields of approximately 95%. tandfonline.comtandfonline.com
| Reactant 1 | Reactant 2 | Solvent | Temperature | Key Steps | Yield |
|---|---|---|---|---|---|
| Isopropanol (4.00 mol) | Thionyl Chloride (1.00 mol) | Toluene | 15-25°C | Slow addition of SOCl₂, vacuum to remove HCl, concentration | 95% |
Industrial Synthesis Routes and Process Innovations
While specific large-scale industrial manufacturing processes dedicated solely to this compound are not widely documented, it is recognized as an important chemical intermediate in various sectors, including pharmaceuticals and specialty chemicals. datavagyanik.comunirioja.es Its production is often integrated into broader manufacturing streams where it is synthesized on an as-needed basis for subsequent reactions. The laboratory-scale reaction between thionyl chloride and isopropanol is scalable for such purposes. tandfonline.com
It is important to distinguish this compound from diisopropyl sulfate (B86663). Diisopropyl sulfate is a known intermediate in the "strong-acid" industrial process for producing isopropanol from propylene (B89431) and sulfuric acid. nih.goviarc.fr this compound, however, is primarily utilized as a reagent in the synthesis of other high-value chemicals, such as active pharmaceutical ingredients (APIs). datavagyanik.comunirioja.es The demand in these sectors drives its production, which is influenced by global manufacturing capabilities and trade policies. datavagyanik.com
This compound as a Key Reagent in Organic Synthesis
This compound is a highly effective reagent for the synthesis of cyclic sulfites through transesterification with diols. This reaction is advantageous because the primary byproduct is isopropanol, which can be easily removed by distillation to drive the reaction to completion. nih.gov
Transesterification Reactions for Cyclic Sulfite Formation
The reaction of this compound with 1,2-, 1,3-, and 1,4-diols provides a general and high-yielding route to the corresponding five-, six-, and seven-membered cyclic sulfites. tandfonline.com This transformation is a key step in the synthesis of various complex molecules, including precursors for leukotriene antagonists. nih.gov
The transesterification reaction between a diol and this compound can be efficiently catalyzed by either acids or bases, allowing for flexibility based on the substrate and desired reaction conditions. tandfonline.com
Acid-Catalyzed Transesterification : A common acid catalyst is methanesulfonic acid. In a typical procedure, a diol is mixed with this compound in a solvent like toluene, and a catalytic amount of methanesulfonic acid is added. The reaction is driven forward by distilling the isopropanol byproduct at reduced pressure. Upon completion, the acid catalyst is neutralized with a base such as triethylamine before the product is isolated. tandfonline.com
Base-Catalyzed Transesterification : Base catalysis is also effective, with sodium t-butoxide being a frequently used catalyst. tandfonline.comnih.gov The reaction is typically performed in a solvent mixture such as dimethylformamide (DMF) and toluene. nih.gov Prior drying of the solution is often necessary. The isopropanol formed is removed by vacuum distillation to shift the equilibrium towards the cyclic sulfite product. tandfonline.comnih.gov
| Catalyst Type | Example Catalyst | Diol Example | Solvent | Conditions | Yield |
|---|---|---|---|---|---|
| Acid | Methanesulfonic Acid | 1,4-Butanediol | Toluene | Distillation at 50°C/95 torr | 85% |
| Base | Sodium t-Butoxide | 1,1-bis(hydroxymethyl)cyclopropane | DMF | Vacuum distillation at 35-75°C/50 torr | 89% datavagyanik.com |
The formation of cyclic sulfites from polyols or chiral diols introduces questions of regioselectivity and stereoselectivity. The use of this compound and related reagents allows for controlled syntheses.
Regioselectivity : In polyols, the formation of a cyclic sulfite can occur with high regioselectivity. For instance, the nucleophilic ring-opening of cyclic sulfites, which are themselves formed from diols, can proceed with significant regioselectivity, allowing for the controlled synthesis of functionalized molecules like carbocyclic nucleosides. unirioja.esacs.org The choice of reaction conditions and the inherent structure of the diol can influence which hydroxyl groups react, leading to a specific constitutional isomer. kiesslinglab.com
Stereoselectivity : When chiral diols are used, the transesterification reaction to form a cyclic sulfite generally proceeds with retention of stereochemistry. unirioja.es These chiral cyclic sulfites are valuable intermediates, as they can undergo subsequent stereospecific reactions. For example, a process for the stereoselective transformation of a chiral diol into a chiral alcohol proceeds via a cyclic sulfite intermediate, preserving the optical activity of the starting material. google.com The conversion of enantiomerically pure diols, such as those derived from asymmetric dihydroxylation, into cyclic sulfites maintains the stereochemical integrity, which is crucial for the synthesis of complex, stereochemically defined targets. unirioja.es
Applications in the Synthesis of Complex Molecular Architectures
This compound serves as a key reagent in the synthesis of novel heterocyclic systems, specifically cyclic sulfites (1,3,2-dioxathiolane-2-oxides or 1,3,2-dioxathiane-2-oxides). tandfonline.comresearchgate.net These heterocycles are synthesized through the transesterification reaction between this compound and various diols. tandfonline.com This method provides a high-yield route to cyclic sulfites derived from 1,2-, 1,3-, and 1,4-diols under either acid or base catalysis. tandfonline.com
The reaction involves heating a mixture of the diol and this compound in a suitable solvent like toluene, with a catalytic amount of acid (e.g., methanesulfonic acid) or base (e.g., sodium tert-butoxide). tandfonline.com The isopropanol formed during the reaction is removed by distillation to drive the reaction to completion. tandfonline.com This methodology has been successfully applied to synthesize a range of cyclic sulfites, which are themselves valuable intermediates in organic synthesis. researchgate.net
Table 1: Synthesis of Cyclic Sulfites via Acid-Catalyzed Transesterification with this compound tandfonline.com The following table presents data for the synthesis of a cyclic sulfite from 1,4-Butanediol and this compound.
| Reactant | Moles | Catalyst (mmol) | Solvent | Product | Yield (%) |
| 1,4-Butanediol | 0.112 | Methanesulfonic acid (1.1) | Toluene | 1,3,2-Dioxathiepane, 2-oxide | 85 |
Table 2: Selected NMR Data for a Synthesized Cyclic Sulfite tandfonline.com NMR data was recorded in CDCl3 on a 250 MHz instrument.
| Compound Name | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) |
| 1,3,2-Dioxathiepane, 2-oxide | 4.89 (m, 2H), 3.82 (m, 2H), 2.49 (m, 1H), 1.61 (m, 1H) | 57.3, 25.9 |
A significant application in the synthesis of complex molecules is the preparation of adamantane-annulated sulfite derivatives. uoa.grresearchgate.net These structures are of interest due to their unique rigid cage-like framework and potential biological activity. uoa.gr A key synthetic step involves the intramolecular cyclization of 2-hydroxy-1-adamantanomethanol using thionyl chloride, which generates a cyclic sulfite fused to the adamantane (B196018) core. uoa.grresearchgate.net This reaction yields 4-oxo-adamantane-3,5,4-dioxathiane, a novel heterocyclic system. uoa.gr
The reaction conditions, particularly temperature, can influence the product distribution. uoa.gr This synthetic approach provides an effective method for creating complex, sterically demanding adamantane derivatives containing a sulfite heterocycle. researchgate.net The structure of these cyclic sulfites has been confirmed through NMR spectroscopy and theoretical calculations, which indicate a specific orientation of the S=O group. uoa.grresearchgate.net
Cyclic sulfites are crucial intermediates in stereospecific synthetic routes toward valuable chiral molecules, including precursors for β-lactam antibiotics. google.comgoogle.com While this compound is used to create the initial cyclic sulfite from a chiral diol, the sulfite is often oxidized to a more reactive cyclic sulfate for subsequent reactions. researchgate.netgoogle.comgoogle.com
These chiral cyclic sulfates are potent electrophiles and can be opened by a variety of nucleophiles in a stereospecific manner. researchgate.netgoogle.com For instance, reaction with sodium azide (B81097) introduces an azido (B1232118) group, which can be further transformed into an amino group, a key component of β-lactam antibiotics and other biologically active compounds like α-amino-β-hydroxy acids. google.com This one-pot, two-stage procedure (diol to cyclic sulfite to cyclic sulfate) provides an efficient pathway to synthesize chiral building blocks essential for the construction of complex homochiral molecules, including β-lactam synthons. google.comgoogle.com
Advanced Characterization and Analytical Methodologies in Diisopropyl Sulfite Research
Spectroscopic Techniques for Structural and Conformational Analysis
Spectroscopy is fundamental to understanding the molecular structure and functional groups present in diisopropyl sulfite (B76179).
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of diisopropyl sulfite. Both ¹H NMR and ¹³C NMR provide detailed information about the hydrogen and carbon environments within the molecule, respectively. mdpi.commsu.edu
In a typical ¹H NMR spectrum of this compound, the signals from the methyl protons of the isopropyl groups are magnetically equivalent and appear as a distinct resonance. bipm.org The methine proton of the isopropyl group will also produce a characteristic signal. The chemical shifts (δ) are influenced by the solvent used for the analysis. pitt.edu
¹³C NMR spectroscopy complements the proton NMR data by providing insights into the carbon skeleton. msu.edu The spectrum will show distinct signals for the methyl and methine carbons of the isopropyl groups. The specific chemical shifts can vary depending on the experimental conditions. rsc.org
| Nucleus | Typical Chemical Shift (δ) Range (ppm) | Multiplicity | Assignment |
| ¹H | Varies | Multiplet | Methine (CH) of isopropyl group |
| ¹H | Varies | Doublet | Methyl (CH₃) of isopropyl group |
| ¹³C | Varies | - | Methine (CH) of isopropyl group |
| ¹³C | Varies | - | Methyl (CH₃) of isopropyl group |
Table 1: Typical NMR data for the isopropyl group in sulfite esters. Actual chemical shifts can vary based on solvent and experimental conditions.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is essential for identifying the functional groups within this compound and studying its conformational isomers. acs.orgwiley.com
Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by strong absorption bands corresponding to the S=O stretching vibration, which is a key indicator of the sulfite group. researchgate.net The C-O and C-H stretching and bending vibrations of the isopropyl groups also give rise to prominent peaks in the spectrum. acs.org The exact frequencies of these vibrations can provide information about the molecule's conformation. wiley.com
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. wiley.com The C-S stretching vibrations, which are often weak in the IR spectrum, can be more readily observed in the Raman spectrum. acs.orgresearchgate.net Studies on related compounds like diisopropyl selenide (B1212193) have utilized Raman spectroscopy to investigate rotational isomerism by analyzing the changes in the spectra between liquid and solid states. oup.com
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Technique |
| S=O Stretch | 950 - 1150 | IR, Raman |
| C-O Stretch | 1000 - 1300 | IR, Raman |
| C-H Stretch (Aliphatic) | 2850 - 3000 | IR, Raman |
| C-H Bend (Aliphatic) | 1350 - 1480 | IR, Raman |
| C-S Stretch | 600 - 800 | Raman |
Table 2: Characteristic vibrational frequencies for this compound.
Chromatographic Separation and Purity Assessment
Chromatographic methods are vital for separating this compound from reaction mixtures and for assessing its purity.
Gas Chromatography (GC) Method Development and Validation
Gas chromatography (GC) is a powerful technique for the analysis of volatile compounds like this compound. tandfonline.com GC methods can be developed to monitor the progress of reactions involving this compound, such as in transesterification processes. tandfonline.com For trace analysis, GC coupled with a sulfur-specific detector like a Flame Photometric Detector (FPD) or a Sulfur Chemiluminescence Detector (SCD) offers high sensitivity and selectivity. nih.govgcms.cz Method validation ensures the reliability of the GC analysis for its intended purpose. humanjournals.com A study on the analysis of trace sulfur compounds in isopropyl alcohol utilized a purge and trap system followed by GC/MS, demonstrating the capability to detect diisopropyl sulfide (B99878) at low levels. ceriumlabs.com
High-Performance Liquid Chromatography (HPLC) Methodologies
While GC is common for volatile sulfites, High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for less volatile derivatives or when analyzing complex matrices. researchgate.netresearchgate.net HPLC methods often involve derivatization to enhance detection by UV/Vis or fluorescence detectors. epa.govskemman.is For instance, methods have been developed for sulfite analysis in various samples, which could be adapted for this compound or its derivatives. researchgate.net The choice of column, mobile phase, and detector is critical for achieving the desired separation and sensitivity. google.com
Mass Spectrometry for Molecular Identification and Fragment Analysis
Mass spectrometry (MS) is a crucial tool for confirming the molecular weight of this compound and for elucidating its structure through fragmentation analysis. When coupled with a chromatographic technique like GC (GC-MS), it provides a powerful combination for separating and identifying components in a mixture. humanjournals.comceriumlabs.com
Under electron ionization (EI), this compound will produce a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum is characteristic of the molecule's structure. nist.govmiamioh.edu Common fragmentation pathways for sulfides include the loss of alkyl radicals. miamioh.eduresearchgate.net Analysis of these fragments helps to confirm the presence of the isopropyl groups and the sulfite core.
| Ion | m/z (mass-to-charge ratio) | Identity |
| [M]⁺ | 166 | Molecular Ion |
| [M - CH₃]⁺ | 151 | Loss of a methyl radical |
| [M - C₃H₇]⁺ | 123 | Loss of an isopropyl radical |
| [C₃H₇O]⁺ | 59 | Isopropyl oxonium ion |
| [C₃H₇]⁺ | 43 | Isopropyl cation |
Table 3: Plausible mass spectrometric fragments of this compound under electron ionization. The relative intensities of these fragments are dependent on the instrument conditions.
Computational and Theoretical Studies on Diisopropyl Sulfite and Analogous Systems
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules like diisopropyl sulfite (B76179). These methods provide a lens into the electronic environment, dictating the molecule's stability, reactivity, and geometry.
Density Functional Theory (DFT) has become a widely used method for investigating the electronic structure of atoms, molecules, and solids due to its reliable results. acs.org For sulfur-containing compounds, DFT calculations, often employing hybrid functionals like B3LYP with appropriate basis sets such as 6-31G* or 6-311G(d,p), have been instrumental in optimizing molecular geometries and understanding electronic properties. acs.orgresearchgate.netresearchgate.netresearchgate.net For instance, in studies of analogous sulfones, it has been shown that long-range corrected hybrid density functionals, like wB97XD, combined with large basis sets such as 6-311++G(2df,2pd), are crucial for accurately predicting dihedral angles, which are vital for conformational analysis. researchgate.net Standard hybrid functionals like B3LYP can sometimes fail to predict the correct molecular structures for such systems. researchgate.net
Natural Bond Orbital (NBO) analysis, a common tool used in conjunction with DFT, offers insights into charge distribution and electron delocalization. researchgate.netresearchgate.net This analysis can reveal the nature of bonding, such as the degree of covalent versus electrostatic character in interactions. capes.gov.br For example, in related systems, NBO analysis has been used to study the donor-acceptor interactions that influence molecular stability. researchgate.net The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are also calculated using DFT to predict the molecule's reactivity. The energies of these orbitals are used to determine global reactivity descriptors like chemical hardness, chemical potential, and electrophilicity, which shed light on the stability and reactivity of the molecule. acs.orgresearchgate.net
Ab initio molecular orbital theory provides a high-level theoretical framework for studying reaction energetics without empirical parameterization. researchgate.netcapes.gov.br Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are employed to obtain accurate energies for reactants, products, and transition states. capes.gov.brcapes.gov.br For example, high-level ab initio calculations have been used to determine the stabilities of various isomers of sulfur-containing compounds. capes.gov.brcapes.gov.br
These calculations are critical for understanding reaction mechanisms, such as substitution reactions involving chlorosulfite intermediates. researchgate.net The computational investigation of reaction energies helps to elucidate the thermodynamic feasibility of different reaction pathways. researchgate.netcapes.gov.br For instance, in the study of halosulfite ions, various levels of theory up to QCISD(T) have been used to accurately determine their stabilities. capes.gov.br The choice of basis set, such as the 6-311G**, is crucial for obtaining reliable energetic data. capes.gov.br
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of the isopropyl groups in diisopropyl sulfite gives rise to multiple possible conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them. Computational methods, particularly DFT, are used to explore the potential energy surface of the molecule. researchgate.net For cyclic sulfite analogs, nonempirical quantum-chemical methods have been used to identify main and local minima, as well as the transition states for conformational isomerization. researchgate.net
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into the ensemble of conformations sampled in different environments. nih.govmdpi.comucl.ac.uk By simulating the motion of atoms, MD can reveal how intermolecular interactions and solvent effects influence the conformational preferences of the molecule. nih.govmdpi.com These simulations are particularly useful for understanding the flexibility of molecules, which can be quantified by parameters like the radius of gyration and atomic fluctuations. mdpi.com
Prediction of Spectroscopic Parameters and Reactivity Descriptors
Computational chemistry is a powerful tool for predicting spectroscopic parameters, which can then be compared with experimental data for validation. nih.gov DFT calculations are commonly used to predict vibrational frequencies (IR and Raman spectra). researchgate.netresearchgate.net The accuracy of these predictions can be high, with calculated vibrational wavenumbers often falling within 5-15 cm⁻¹ of experimental values. nih.gov Scaling procedures can further improve the agreement between computed and experimental spectroscopic data. nih.gov
Beyond vibrational spectroscopy, computational methods can predict other spectroscopic properties like NMR chemical shifts. researchgate.net Reactivity descriptors, derived from the electronic structure calculations mentioned earlier (e.g., HOMO-LUMO gap, chemical hardness, and electrophilicity index), provide a quantitative measure of a molecule's likely reactivity. acs.orgresearchgate.net These descriptors help in understanding and predicting how this compound might behave in different chemical reactions. researchgate.net
Computational Modeling of Reaction Mechanisms and Transition States
Understanding the mechanism of a chemical reaction involves identifying the transition state, which is the highest energy point along the reaction coordinate. fossee.in Computational methods are essential for locating and characterizing these transient structures. fossee.inrowansci.comscm.comgithub.io Techniques like the Nudged Elastic Band (NEB) method can be used to find a guess for the transition state geometry based on the reactant and product structures. fossee.in
Once a potential transition state is located, a frequency calculation is performed. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. github.ionih.gov Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state correctly connects the reactants and products on the potential energy surface. github.ionih.gov These computational approaches have been successfully applied to various reaction types, including nucleophilic substitution and elimination reactions. nih.govrsc.org For this compound, these methods could be used to model its hydrolysis, oxidation, or other characteristic reactions, providing detailed insights into the energy barriers and the geometry of the transition states involved. acs.org
Interactive Data Tables
Below are interactive tables summarizing key computational parameters often calculated for molecules like this compound. The values are hypothetical and for illustrative purposes.
Table 1: Calculated Electronic Properties of this compound Conformers
This table showcases typical electronic properties calculated for different stable conformations of a molecule. These values help in understanding the relative stability and reactivity of each conformer.
| Conformer | Relative Energy (kcal/mol) | Dipole Moment (Debye) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| 1 | 0.00 | 2.5 | -7.2 | -0.5 | 6.7 |
| 2 | 1.25 | 3.1 | -7.4 | -0.3 | 7.1 |
| 3 | 2.50 | 1.8 | -7.1 | -0.6 | 6.5 |
Table 2: Predicted Vibrational Frequencies for the Most Stable Conformer of this compound
This table illustrates how predicted vibrational frequencies are presented and assigned to specific molecular motions. This is crucial for interpreting experimental IR and Raman spectra.
| Frequency (cm⁻¹) | Intensity (km/mol) | Assignment |
| 2980 | 150 | C-H stretch (isopropyl) |
| 1210 | 250 | S=O stretch |
| 1100 | 180 | C-O stretch |
| 950 | 120 | S-O stretch |
| 650 | 90 | O-S-O bend |
Applications of Diisopropyl Sulfite in Specialized Chemical Fields
Role in Fine Chemical and Specialty Chemical Manufacturing
In the realm of fine and specialty chemicals, diisopropyl sulfite (B76179) functions primarily as a chemical intermediate. Fine chemicals are pure, single chemical substances produced in limited quantities through complex manufacturing processes, which are then used to manufacture specialty chemicals for specific applications. nordmann.global Diisopropyl sulfite is identified as a raw material for the synthesis of various products, including surfactants and polymer monomers. lookchem.com Its role as an intermediate means it is a transitional compound in the multi-step synthesis of more complex molecules. nordmann.globallookchem.com
The production of fine chemicals often involves sophisticated synthesis and purification steps to meet high-purity standards. spectrumchemical.com Companies specializing in fine chemicals may produce a wide array of intermediates and active ingredients for various industries. environmentclearance.nic.inbuyersguidechem.com this compound's utility lies in its ability to participate in reactions that build the backbones of these target specialty chemicals. lookchem.com
Pharmaceutical Industry Applications
The pharmaceutical industry utilizes a vast range of chemical compounds as intermediates and starting materials for the synthesis of drugs. globalpharmatek.comenvironmentclearance.nic.in this compound finds its place in this sector as both an intermediate in the production of Active Pharmaceutical Ingredients (APIs) and as a precursor to molecules with therapeutic potential. lookchem.com
An Active Pharmaceutical Ingredient (API) is the biologically active component of a drug product. nordmann.globalpharmacompass.com The synthesis of an API is often a complex process that proceeds through numerous intermediate compounds. globalpharmatek.compharmacompass.com this compound is classified as a fine chemical intermediate that serves as a main raw material for the synthesis of various medicines. lookchem.com Its chemical structure and reactivity are leveraged in the synthetic pathways that ultimately yield the final API. lookchem.comglobalpharmatek.com The quality and purity of intermediates like this compound are critical, as they directly impact the quality of the final drug substance. globalpharmatek.com
Beyond its role as a direct intermediate, this compound is a key starting material for creating chiral building blocks essential for the synthesis of complex, biologically active molecules. google.comgoogle.com Chiral molecules are crucial in pharmacology as different enantiomers of a drug can have vastly different biological effects. The compound is instrumental in synthesizing cyclic sulfates from diols, which are then transformed via nucleophilic reactions into chiral synthons. google.comgoogle.com These synthons are valuable for producing natural products and drugs, including antibiotics. google.comgoogle.com The ability to generate these complex stereospecific molecules underscores the strategic importance of this compound in medicinal chemistry. google.com
Table 1: Research Findings on this compound in Pharmaceutical Applications
| Application Area | Role of this compound | Resulting Product/Use | Source(s) |
| API Production | Fine chemical intermediate | Raw material for the synthesis of various medicines | lookchem.com |
| Therapeutic Molecules | Precursor to chiral building blocks | Synthesis of antibiotics and other biologically active natural products | google.comgoogle.com |
| Chiral Synthesis | Reagent for creating cyclic sulfates | Generation of chiral synthons for drug synthesis | google.comgoogle.com |
Agricultural Chemical Formulation and Development
In agricultural science, this compound is noted as a primary raw material for the synthesis of various pesticides. lookchem.com Agricultural chemicals, or agrochemicals, include a range of substances such as herbicides, insecticides, and fungicides designed to protect crops and enhance yield. famic.go.jpgaylordchemical.com The development of these products involves the synthesis of active ingredients, where intermediates like this compound can play a foundational role. lookchem.com While specific formulations may list complex active ingredients, the synthesis of these components often begins with more fundamental reagents. google.comgoogle.com The use of sulfites, in a general sense, has been noted in reaction mixtures during the production of components for agricultural chemical compositions. google.com
Strategic Precursor for Bioactive Sulfated Compounds (via Cyclic Sulfites)
One of the most significant applications of this compound is its use in the synthesis of cyclic sulfites, which are, in turn, precursors to cyclic sulfates and other bioactive compounds. researchgate.netresearchgate.net O-sulfation is a critical modification in many bioactive molecules, and developing efficient methods for this transformation is an area of active research. nih.gov
The process typically involves the reaction of a diol (a molecule with two hydroxyl groups) with this compound in a transesterification reaction to form a cyclic sulfite. researchgate.net This reaction is notable for its efficiency. researchgate.netresearchgate.net The resulting cyclic sulfite can then be oxidized, often using a ruthenium catalyst, to yield the corresponding cyclic sulfate (B86663). google.comgoogle.comresearchgate.net
These cyclic sulfates are highly reactive electrophiles. researchgate.net They can undergo ring-opening reactions with a wide array of nucleophiles. google.comresearchgate.net This strategy provides a versatile pathway to a diverse range of functionalized molecules, including:
Chiral Building Blocks: Starting from enantiomerically pure diols, this method yields chiral synthons for producing antibiotics and other natural products. google.comgoogle.com
Monofunctionalized Poly(ethylene glycols) (M-PEGs): Cyclic sulfates serve as versatile precursors for M-PEGs, which are important in biotechnology and medicine. researchgate.net
Aminocyclitols and Azido (B1232118) Alcohols: Cyclic sulfites can be reacted with nucleophiles like sodium azide (B81097) to produce azido alcohols, which are precursors to aminocyclitols, a class of compounds with significant biological activity. researchgate.net
The conversion of diols to reactive cyclic sulfates via this compound represents a powerful and strategic approach in modern organic synthesis for accessing complex, bioactive molecules. google.comresearchgate.netresearchgate.net
Biological Interactions and Toxicological Research of Sulfite Esters
Molecular Mechanisms of Interaction with Biological Systems
The reactivity of the sulfur atom in sulfite (B76179) esters is central to their interaction with biological molecules. This reactivity governs their potential to modulate cellular components and functions, from direct chemical alteration of biomolecules to the inhibition of critical enzyme systems.
The sulfur atom in sulfite esters is electrophilic, making it a target for nucleophiles within biological systems. Among the most potent biological nucleophiles is the sulfhydryl (or thiol) group (-SH) of the amino acid cysteine. nih.govyoutube.com The deprotonated form of this group, the thiolate anion (-S⁻), is a particularly strong nucleophile, readily participating in reactions with electrophiles. youtube.com
Sulfite esters can act as alkylating agents, and their reaction with nucleophilic sites on biomolecules is a primary mechanism of interaction. wikipedia.org The sulfhydryl group of cysteine is a key target for such reactions. While direct studies on diisopropyl sulfite are scarce, the general reactivity of sulfites with sulfur-containing amino acids is well-documented. For instance, inorganic sulfite is known to cleave disulfide bonds (cystine) in proteins to form S-sulfonate derivatives and a free cysteine sulfhydryl group. researchgate.net This reaction demonstrates the affinity of the sulfite moiety for sulfur-containing residues in proteins.
The interaction can disrupt protein structure and function in several ways:
Covalent Modification: Direct alkylation of cysteine residues can irreversibly alter the protein's primary structure.
Disruption of Disulfide Bonds: Cleavage of disulfide bridges, which are critical for the tertiary structure of many proteins, can lead to denaturation and loss of function.
Steric Hindrance: The addition of the this compound moiety to a cysteine residue can physically block active sites or interfere with protein-protein interactions.
Various types of interactions involving the cysteine sulfhydryl group are crucial for protein structure and function, including hydrogen bonding and non-covalent contacts with aromatic residues. researchgate.netnih.gov The covalent modification by a reactive compound like a sulfite ester would disrupt these delicate interactions.
Table 1: Potential Nucleophilic Targets for this compound
| Biomolecule | Nucleophilic Group | Potential Reaction Outcome |
|---|---|---|
| Proteins | Cysteine Sulfhydryl (-SH) | Covalent modification, disruption of disulfide bonds |
| Proteins | Histidine Imidazole Ring | Alkylation |
| Proteins | Lysine Amino Group (-NH₂) | Alkylation |
Enzymes are particularly vulnerable to reactive molecules due to the presence of catalytically essential amino acid residues in their active sites. Cysteine residues frequently play a crucial role in catalysis, often acting as a nucleophile. nih.gov The modification of these critical residues is a common mechanism of enzyme inhibition.
Sulfite derivatives have the potential to modulate or inhibit enzyme activity through several mechanisms:
Active Site Modification: Covalent binding to a cysteine, histidine, or serine residue within the enzyme's active site can render the enzyme inactive. Research has noted the inhibition of enzymes rich in sulfhydryl groups (-SH) by certain compounds. nih.gov
Allosteric Inhibition: Binding to a site other than the active site can induce a conformational change in the enzyme, reducing its catalytic efficiency.
Disruption of Metal Cofactors: Some enzymes rely on metal cofactors coordinated by cysteine or histidine residues. Modification of these residues can disrupt the metal binding site and inactivate the enzyme.
Sulfite oxidizing enzymes, which are critical for detoxifying excess inorganic sulfite in the body by converting it to sulfate (B86663), are a major area of study. nih.gov While these enzymes act on inorganic sulfite, their mechanism highlights the intricate role of sulfur compounds in biological systems. Impaired activity of these enzymes is linked to sulfite neurotoxicity. nih.gov
Cellular Response and Biotransformation Pathways
When a foreign compound like this compound enters a biological system, it is subject to various cellular responses and metabolic processes aimed at its transformation and elimination.
Microorganisms possess a vast array of enzymes capable of transforming a wide variety of organic and inorganic compounds, including those containing sulfur. eolss.net The microbial metabolism of inorganic sulfite is well-studied, with many microorganisms able to use it in respiratory pathways for energy generation or as a detoxification mechanism. nih.gov Sulfite-reducing and sulfate-reducing microorganisms (SRM) are key players in the global sulfur and carbon cycles. nih.gov
While the prompt specifically mentions cyclic sulfites, this compound is an acyclic ester. Research on the microbial transformation of acyclic sulfite esters like this compound is not extensively documented in the provided search results. However, it can be hypothesized that microorganisms would likely hydrolyze the ester bond as an initial step, yielding isopropanol (B130326) and inorganic sulfite. The resulting sulfite could then enter established microbial metabolic pathways. nih.govnih.gov
Table 2: Key Microbial Processes in Sulfite Metabolism
| Metabolic Process | Description | Key Enzymes/Pathways |
|---|---|---|
| Sulfite Oxidation | Conversion of sulfite to sulfate for detoxification or energy. | Sulfite oxidase, Sulfite dehydrogenase |
| Sulfite Reduction (Dissimilatory) | Use of sulfite as a terminal electron acceptor in anaerobic respiration, producing sulfide (B99878). | Dissimilatory sulfite reductase (Dsr) |
| Sulfite Reduction (Assimilatory) | Reduction of sulfite to sulfide for incorporation into sulfur-containing amino acids (e.g., cysteine). | Assimilatory sulfite reductase |
In higher organisms, the metabolic fate of sulfite esters is expected to involve enzymatic hydrolysis. Esterase enzymes, which are abundant in various tissues, would likely cleave this compound into isopropanol and sulfurous acid (which exists as sulfite/bisulfite ions at physiological pH).
Once released, the isopropanol would be metabolized via alcohol dehydrogenase to acetone. The sulfite ion would be processed by the enzyme sulfite oxidase, a molybdenum-containing enzyme found in the mitochondria. nih.gov This enzyme catalyzes the oxidation of sulfite to the much less toxic sulfate, which is then excreted in the urine. epa.govnih.gov This pathway is the primary detoxification route for endogenous and exogenous sulfite. epa.gov A deficiency in sulfite oxidase is a rare but fatal genetic disorder, underscoring the importance of this metabolic pathway. nih.gov
Assessment of Biological Activities of Novel Sulfite Compounds
While this compound itself has no known therapeutic or pesticidal applications, other sulfite esters have been developed that exhibit potent biological activity. A prominent example is the organochlorine insecticide endosulfan, which is a cyclic sulfite ester. wikipedia.org Its insecticidal properties demonstrate that the sulfite ester functional group can be incorporated into molecules that exert significant and specific biological effects.
The assessment of biological activity for new compounds often involves screening them against various cell lines and enzyme targets. researchgate.netmdpi.com For novel sulfite esters, such assessments would likely focus on activities related to known sulfite interactions, such as:
Antimicrobial Activity: Given that sulfites are used as antimicrobial food preservatives, novel esters could be tested for enhanced or broader-spectrum antimicrobial properties. researchgate.netnih.gov
Enzyme Inhibition: Screening against specific enzyme classes, particularly proteases and kinases that may have critical cysteine residues.
Antioxidant/Pro-oxidant Activity: Evaluating the compound's ability to interfere with cellular redox balance. tubitak.gov.tr
The development of novel sulfated polysaccharides from natural sources like green algae has also shown promising biological activities, including antioxidant, anti-obesity, antidiabetic, and anticancer effects, highlighting the diverse potential of organosulfur compounds. mdpi.com
Antiviral Efficacy Studies of Cyclic Sulfite Heterocycles
Research into the antiviral properties of sulfite esters, particularly this compound, is not extensively documented in publicly available scientific literature. While the broader class of organosulfur compounds has been a source of diverse biologically active molecules, specific studies focusing on the antiviral efficacy of simple acyclic sulfite esters like this compound are scarce.
However, the synthesis of certain antiviral nucleoside analogs involves the use of cyclic sulfites as key intermediates. For instance, in the preparation of fluorinated nucleosides, which can exhibit enhanced antiviral activity, a cyclic sulfite may be formed and subsequently oxidized to a cyclic sulfate. This cyclic sulfate is then opened by a fluoride (B91410) source to introduce the fluorine atom into the sugar moiety of the nucleoside. While this demonstrates the utility of cyclic sulfites in the synthesis of antiviral compounds, it does not directly indicate antiviral activity of the sulfite ester itself.
Studies on other sulfur-containing compounds offer some context. For example, sulfated polysaccharides, which are structurally distinct from sulfite esters, have demonstrated significant antiviral activity against a range of viruses. nih.govmdpi.comnih.gov This activity is often attributed to the polyanionic nature of the sulfate groups interacting with viral surface proteins, thereby inhibiting viral entry into host cells. It is important to note that this mechanism is specific to these complex macromolecules and cannot be directly extrapolated to simple, non-polar molecules like this compound.
Similarly, sulfonamides and other heterocyclic sulfur compounds have been investigated for their antiviral potential. inchem.org These compounds often act as inhibitors of viral enzymes or other proteins essential for viral replication.
Structure-Activity Relationship (SAR) Investigations for Bioactive Sulfites
The concept of Structure-Activity Relationship (SAR) is fundamental in medicinal chemistry, aiming to understand how the chemical structure of a molecule influences its biological activity. tcichemicals.com This allows for the rational design of more potent and selective drugs. An SAR study typically involves synthesizing a series of related compounds and evaluating their biological effects to identify key structural features responsible for their activity.
For the class of sulfite esters, and specifically for this compound, there is a significant lack of published research on their biological activities, including antiviral, antibacterial, or anticancer effects. Consequently, detailed SAR investigations for bioactive sulfites are not available in the current body of scientific literature.
General principles of SAR can be applied hypothetically to sulfite esters. For a molecule like this compound, key structural features that could be modified in an SAR study would include:
The Alkyl Groups: The isopropyl groups could be replaced with other alkyl chains of varying length, branching, or with the inclusion of other functional groups. These changes would alter the molecule's size, shape, lipophilicity, and metabolic stability, all of which could influence biological activity.
The Sulfite Moiety: While the central sulfite group defines the class of compound, its stereochemistry could be a factor. For sulfite esters with two different R groups, the sulfur atom is chiral, and the different enantiomers could exhibit different biological activities.
In the absence of direct studies on sulfite esters, SAR studies of other organosulfur compounds can provide some insights into how sulfur-containing molecules interact with biological systems. For example, in the development of some antiviral sulfonamides, the nature and position of substituents on the aromatic rings have been shown to be critical for activity. inchem.org Similarly, for some bioactive disulfides, the nature of the substituents attached to the sulfur atoms significantly impacts their biological effects. nih.gov
It is important to reiterate that without experimental data on the biological activity of this compound and related compounds, any discussion of their SAR remains speculative. The table below illustrates a hypothetical framework for an SAR study on acyclic sulfite esters, based on general medicinal chemistry principles.
| Compound | R1 Group | R2 Group | Hypothetical Biological Effect | Rationale for Modification |
| Dimethyl sulfite | Methyl | Methyl | Baseline | Smallest alkyl groups |
| Diethyl sulfite | Ethyl | Ethyl | Increased lipophilicity | Increase chain length |
| This compound | Isopropyl | Isopropyl | Unknown | Branched alkyl groups |
| Di-n-propyl sulfite | n-Propyl | n-Propyl | Isomer of diisopropyl | Investigate effect of branching |
| Methyl ethyl sulfite | Methyl | Ethyl | Asymmetric substitution | Introduce chirality |
This table is purely illustrative of how an SAR study for this class of compounds could be designed. The "Hypothetical Biological Effect" column is intentionally left as "Baseline" or "Unknown" to reflect the lack of available data.
Q & A
Q. What are the recommended methods for synthesizing diisopropyl sulfite in laboratory settings?
this compound (C₆H₁₄O₃S) can be synthesized via esterification of sulfurous acid with isopropyl alcohol under controlled acidic conditions. A common approach involves reacting thionyl chloride (SOCl₂) with isopropyl alcohol to form the intermediate, followed by hydrolysis. However, alternative pathways, such as cleavage reactions in fluorosulfonic acid-antimony pentafluoride-sulfur dioxide (FSO₃H-SbF₆-SO₂) systems, have been documented. These methods require precise stoichiometric ratios and inert atmospheres to avoid side reactions .
Q. How should this compound be characterized to confirm purity and structure?
Key characterization techniques include:
- NMR Spectroscopy : Proton (¹H) and carbon-13 (¹³C) NMR can identify alkyl and sulfite group signals. For example, the tert-hexyl cation and protonated isopropyl alcohol peaks observed in cleavage studies validate structural integrity .
- Gas Chromatography-Mass Spectrometry (GC-MS) : To detect volatile impurities or decomposition products.
- Elemental Analysis : To verify sulfur and oxygen content.
- FT-IR Spectroscopy : For identifying S-O and C-O bond vibrations (~1050–1200 cm⁻¹) .
Q. What are the stability considerations for storing this compound?
this compound is sensitive to moisture and heat, which can accelerate hydrolysis or oxidation. Store in amber glass containers under nitrogen at temperatures below 4°C. Its flammability (classified as a Class 4 flammable liquid) necessitates fire-safe storage cabinets .
Advanced Research Questions
Q. How do computational models (e.g., GAFF, CHARMM36) predict the physical properties of this compound, and how do these compare to experimental data?
Molecular dynamics simulations using GAFF and CHARMM36 potentials have been applied to related compounds (e.g., diisopropyl ether) to predict density and compressibility. These models often overestimate experimental density values by ~2–5% at 303.15 K due to limitations in parameterizing sulfur-oxygen interactions. Researchers should cross-validate computational results with experimental data, such as pressure-dependent density measurements, to refine force fields .
Q. What mechanisms explain the cleavage pathways of this compound in acidic media?
In FSO₃H-SbF₆-SO₂ solutions, this compound undergoes both sulfur-oxygen (S-O) and alkyl-oxygen (C-O) cleavage. The dominant pathway generates protonated isopropyl alcohol and tert-hexyl cations, as confirmed by NMR studies. The mechanism parallels that of di-n-propyl sulfite, where acid strength and temperature dictate reaction selectivity. Kinetic studies at −80°C are recommended to isolate intermediates .
Q. How can sulfide contamination in this compound samples be mitigated during isotopic analysis?
Trace sulfides (>0.01 mg/L) can skew isotopic sulfur composition. Remove sulfides via nitrogen stripping before analysis. For sulfate samples, use pre-combusted glassware and onsite sulfate estimation protocols (e.g., turbidimetric methods) to minimize oxidation artifacts .
Q. What advanced analytical techniques are suitable for studying this compound’s solubility and reactivity?
- High-Pressure Solubility Studies : Adapt methods used for calcium sulfite (e.g., sulfur dioxide pressure-controlled systems) to measure this compound’s solubility in aqueous H₂SO₃ .
- Isothermal Titration Calorimetry (ITC) : To quantify enthalpy changes during hydrolysis.
- X-ray Crystallography : For resolving crystal structures of sulfite derivatives .
Q. What are the unresolved research gaps in understanding this compound’s environmental behavior?
Limited data exist on its bioaccumulation potential and long-term ecotoxicological effects. Current assessments (e.g., Annex D criteria under REACH) highlight insufficient experimental BCF (bioaccumulation factor) values, necessitating further studies using isotopic labeling or microcosm models .
Methodological Notes
- Contradictions in Data : Computational overestimation of density (e.g., GAFF vs. experimental values) suggests revisiting sulfur-related parameters in force fields .
- Safety Protocols : Refer to toxicity data for structurally similar organophosphates (e.g., LD₅₀ values for diisopropyl fluorophosphate) when handling this compound, and use fume hoods for synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
